1-(2,4-dimethylphenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-(2,4-dimethylphenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15079451
InChI: InChI=1S/C22H23N5O3/c1-13-6-7-17(14(2)8-13)27-22-16(11-25-27)21(23-12-24-22)26-15-9-18(28-3)20(30-5)19(10-15)29-4/h6-12H,1-5H3,(H,23,24,26)
SMILES:
Molecular Formula: C22H23N5O3
Molecular Weight: 405.4 g/mol

1-(2,4-dimethylphenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS No.:

Cat. No.: VC15079451

Molecular Formula: C22H23N5O3

Molecular Weight: 405.4 g/mol

* For research use only. Not for human or veterinary use.

1-(2,4-dimethylphenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine -

Specification

Molecular Formula C22H23N5O3
Molecular Weight 405.4 g/mol
IUPAC Name 1-(2,4-dimethylphenyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C22H23N5O3/c1-13-6-7-17(14(2)8-13)27-22-16(11-25-27)21(23-12-24-22)26-15-9-18(28-3)20(30-5)19(10-15)29-4/h6-12H,1-5H3,(H,23,24,26)
Standard InChI Key NMQSAGBZOYVBKD-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=C(C(=C4)OC)OC)OC)C

Introduction

Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds with significant biological and pharmacological activities. These molecules are often explored for their potential as kinase inhibitors, anti-inflammatory agents, and antitumor compounds. The compound 1-(2,4-dimethylphenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine represents a derivative with potential applications in medicinal chemistry due to its unique substituents.

Synthesis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves:

  • Cyclization Reactions: Using hydrazines and β-ketoesters to form the pyrazole ring.

  • Functionalization: Incorporating substituents like dimethylphenyl and trimethoxyphenyl groups via nucleophilic substitution or coupling reactions.

Hypothetical Synthesis Pathway

StepReagent/ConditionsProduct
1Hydrazine hydrate + β-ketoesterPyrazole intermediate
2Cyclization with cyanamidePyrazolo[3,4-d]pyrimidine core
3Substitution with 2,4-dimethylbenzene bromideFunctionalized pyrazole
4Coupling with 3,4,5-trimethoxybenzene amineFinal compound

Characterization

Characterization of this compound would involve:

  • Spectroscopic Techniques:

    • IR: Identification of functional groups (e.g., NH stretch at ~3300 cm⁻¹).

    • NMR: Chemical shifts for aromatic protons and methoxy groups.

    • Mass Spectrometry: Molecular ion peak confirming molecular weight.

  • X-Ray Crystallography: For structural confirmation.

Known Activities of Related Compounds

Pyrazolo[3,4-d]pyrimidines have shown:

  • Anticancer Properties: Inhibition of kinases like CDKs or VEGFR.

  • Anti-inflammatory Effects: Modulation of cytokine release.

  • Antimicrobial Activity: Effective against bacterial and fungal strains.

Potential Applications

Given its structure:

  • The dimethylphenyl group may enhance lipophilicity and membrane permeability.

  • The trimethoxyphenyl group could improve receptor binding affinity.

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